Bienvenue dans la boutique en ligne BenchChem!

(+)-Meayamycin B

SF3B1 inhibitor GI50 antiproliferative activity

Select (+)-Meayamycin B for unmatched picomolar potency and a validated mechanism that reliably switches MCL1 splicing from anti-apoptotic Mcl-1L to pro-apoptotic Mcl-1S. Outperforms herboxidiene, spliceostatin A, and parent FR901464 in maximal splicing inhibition. Essential for apoptosis studies combining with Bcl-xL inhibitors. Ensure experimental reproducibility with this benchmark tool compound.

Molecular Formula C31H48N2O8
Molecular Weight 576.7 g/mol
CAS No. 1020210-12-1
Cat. No. B014298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Meayamycin B
CAS1020210-12-1
SynonymsMeayamycin B;  SCHEMBL1615203;  CHEMBL3221256;  LWHSGUXHAJKMME-YXWNKITCSA-N;  (2z,4s)-4-[(morpholinylcarbonyl)oxy]-n-[(2r,3r,5s,6s)-tetrahydro-6-[(2e,4e)-5-[(3r,4r,5r)-4-hydroxy-7,7-dimethyl-1,6-dioxaspiro[2.5]oct-5-yl]-3-methyl-2,4-pentadien-1-yl]-2,5-dimethyl-2h-pyran-3-yl]-2-pentenamide; 
Molecular FormulaC31H48N2O8
Molecular Weight576.7 g/mol
Structural Identifiers
SMILESCC1CC(C(OC1CC=C(C)C=CC2C(C3(CC(O2)(C)C)CO3)O)C)NC(=O)C=CC(C)OC(=O)N4CCOCC4
InChIInChI=1S/C31H48N2O8/c1-20(8-11-26-28(35)31(19-38-31)18-30(5,6)41-26)7-10-25-21(2)17-24(23(4)40-25)32-27(34)12-9-22(3)39-29(36)33-13-15-37-16-14-33/h7-9,11-12,21-26,28,35H,10,13-19H2,1-6H3,(H,32,34)/t21-,22?,23-,24-,25+,26-,28-,31-/m1/s1
InChIKeyLWHSGUXHAJKMME-YXWNKITCSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Meayamycin B (CAS 1020210-12-1) Procurement Guide: Distinguishing the Most Potent SF3B1 Modulator from Analogs


(+)-Meayamycin B (CAS: 1020210-12-1) is a synthetic analog of the natural product FR901464, functioning as a potent and selective inhibitor of the spliceosomal protein SF3B1 [1]. It is distinguished within its class by its exceptional picomolar antiproliferative potency, which significantly surpasses that of its parent compound and other related analogs, making it a critical tool compound for advanced research into pre-mRNA splicing and cancer biology [1].

Why SF3B1 Inhibitors Are Not Interchangeable: The Case for Selecting (+)-Meayamycin B


SF3B1 inhibitors are not functionally equivalent; their potency, selectivity, and downstream effects on alternative splicing vary drastically across the class [1]. Simple substitution with a less potent analog can lead to failure in recapitulating key biological phenomena, such as the reversal of the Mcl-1L/Mcl-1S isoform ratio, which is critical for inducing apoptosis in cancer models [2]. The following evidence demonstrates why the specific attributes of (+)-Meayamycin B are essential for replicating published findings and achieving predictable experimental outcomes [1].

Quantitative Evidence for Selecting (+)-Meayamycin B: Head-to-Head Potency and Synthesis Advantages


Superior Antiproliferative Potency in Head-to-Head Comparison with Meayamycin

In a direct, side-by-side comparison using a 72-hour growth inhibition assay on MCF-7 cells, (+)-Meayamycin B exhibited a GI50 value of 0.008 nM, which is 2.5-fold more potent than meayamycin, which had a GI50 value of 0.02 nM in the same assay [1].

SF3B1 inhibitor GI50 antiproliferative activity

Superior Antiproliferative Potency in Class-Level Inference Against Analog 4'-Desacetyl Meayamycin

The structural feature of the acetyl group is crucial for its activity. In a class-level comparison, (+)-Meayamycin B (GI50 = 0.008 nM) is significantly more potent than its direct analog, 4'-desacetyl meayamycin, which has a GI50 of 0.48 nM, representing a 60-fold difference in potency [1]. An even more pronounced difference is observed with another analog, 4'-epi-desacetyl meayamycin, which has a GI50 of 4.7 nM, a difference of over 580-fold [1].

SF3B1 inhibitor GI50 structure-activity relationship

Ranking as Most Potent Splicing Inhibitor in Parallel Comparison with Herboxidiene and Spliceostatin A

A parallel comparison of several SF3b inhibitors in a cell-based splicing assay identified (+)-Meayamycin B as the most potent splicing inhibitor among the small molecules tested, which included herboxidiene and spliceostatin A, both of which are widely used splicing modulators [1].

splicing inhibitor cell-based assay potency ranking

Improved Synthetic Accessibility Through a More Concise Total Synthesis

A second-generation total synthesis of (+)-Meayamycin B has been reported that is more concise, cost-effective, and greener than prior routes [1]. The new synthesis consists of 11 steps in the longest linear sequence, a notable improvement over the total synthesis of the close analog meayamycin, which requires a longest linear sequence of 12 steps [2].

total synthesis synthetic route cost-effective

Functional Selectivity Demonstrated by Lack of Effect on Bcl-x Splicing

Despite its potent effects on MCL1 splicing, (+)-Meayamycin B exhibits functional selectivity. It strongly modulates the Mcl-1L/Mcl-1S isoform ratio but does not regulate the alternative splicing of Bcl-x, another Bcl-2 family member . This contrasts with broader-acting transcriptional or translational inhibitors.

alternative splicing Mcl-1 Bcl-x selectivity

Validated Research Applications for (+)-Meayamycin B Based on Quantified Evidence


Investigation of MCL1-Dependent Apoptosis and Drug Resistance

The evidence that (+)-Meayamycin B potently and selectively switches MCL1 splicing from the antiapoptotic Mcl-1L to the proapoptotic Mcl-1S isoform [1] makes it a uniquely valuable tool for studying MCL1-dependent apoptosis. Its ability to overcome resistance to Bcl-xL inhibitors like ABT-737 when used in combination is a well-documented phenomenon [1]. This application is supported by quantitative data showing reversal of the Mcl-1L/Mcl-1S ratio at the mRNA and protein levels [1]. This makes it the compound of choice for this specific mechanistic work, as other, less potent analogs may not achieve the requisite level of splicing perturbation.

Potent and Selective Inhibition of Pre-mRNA Splicing in Cellular Models

For researchers requiring maximal inhibition of constitutive splicing, (+)-Meayamycin B is the superior choice. It was ranked as the most potent splicing inhibitor in a direct comparison with herboxidiene and spliceostatin A [2]. Its picomolar GI50 against a broad range of cancer cell lines [3] ensures robust target engagement at concentrations that minimize the risk of off-target effects common with less potent inhibitors requiring higher doses.

Reliable Tool Compound for SF3B1 Target Validation Studies

The combination of its exceptional potency (picomolar GI50) [1] and an improved, more concise synthesis [2] positions (+)-Meayamycin B as the most reliable and accessible tool compound for validating SF3B1 as a therapeutic target. Its widespread use by dozens of research groups [2] further underscores its established role in the field. For labs establishing new assays or validating high-throughput screening hits, this compound provides a benchmark standard of activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-Meayamycin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.